Anhidrido 2-metil-6-nitrobenzoico

Descripción general

Descripción

2-Methyl-6-nitrobenzoic anhydride (2M6NBA) is an organic compound with a molecular formula of C9H6NO4. It is a colorless solid that is insoluble in water and has a melting point of 165-168°C. 2M6NBA is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of chiral compounds and as a catalyst in organic reactions.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Quirales

MNBA se utiliza ampliamente como reactivo en la síntesis de compuestos quirales. La quiralidad es un factor clave en la eficacia de muchos productos farmacéuticos, y la capacidad de sintetizar moléculas quirales con alto exceso enantiomérico es crucial. MNBA facilita la formación de centros quirales al actuar como agente activador para los ácidos carboxílicos, que luego pueden someterse a una reacción posterior para formar los productos quirales deseados .

Catalizador en Reacciones Orgánicas

Como catalizador, MNBA participa en reacciones orgánicas donde activa los reactivos, mejorando así la velocidad de reacción sin consumirse en el proceso. Esta propiedad es particularmente valiosa en reacciones que de otra manera serían lentas o requerirían condiciones severas .

Intermediario en Farmacéuticos

En la industria farmacéutica, MNBA sirve como intermedio en la producción de varios medicamentos. Su papel como intermedio permite la introducción del grupo nitro en moléculas complejas, lo que puede ser un paso crucial en la síntesis de ingredientes farmacéuticos activos .

Producción Agroquímica

Similar a su papel en los productos farmacéuticos, MNBA se utiliza como intermedio en la síntesis de agroquímicos. El grupo nitro introducido por MNBA es a menudo un componente clave en la estructura de los pesticidas y herbicidas, contribuyendo a su actividad biológica .

Síntesis de Heterociclos

Los compuestos heterocíclicos son una clase importante de compuestos orgánicos con amplias aplicaciones, especialmente en productos farmacéuticos. MNBA se utiliza en la síntesis de varios heterociclos, donde puede ayudar en la construcción de la estructura central o en la introducción de grupos funcionales necesarios para el compuesto final .

Síntesis de Análogos de Péptidos

En el campo de la bioquímica, MNBA se utiliza en la síntesis de análogos de péptidos. Estos análogos son cruciales para comprender las interacciones de los péptidos y para desarrollar nuevos agentes terapéuticos. MNBA se puede utilizar en reacciones de acoplamiento de péptidos, que son pasos esenciales en la síntesis de péptidos de cadena larga .

Macrolactonización

MNBA es conocido por su papel en la macrolactonización de Shiina, un método para formar lactonas de tamaño mediano y grande a partir de ácidos hidroxicarboxílicos. Esta reacción es significativa en la síntesis de antibióticos macrólidos y otros productos naturales basados en macrolactonas .

Aplicaciones en Química Analítica

En química analítica, MNBA se utiliza en métodos de derivatización para la determinación sensible de varios compuestos mediante cromatografía líquida-espectrometría de masas en tándem con ionización por electrospray (LC-ESI-MS/MS). Esta aplicación es crucial para la cuantificación de hormonas y otras moléculas biológicas en muestras complejas .

Mecanismo De Acción

Target of Action

2-Methyl-6-nitrobenzoic anhydride, also known as the Shiina reagent , primarily targets carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group and play a crucial role in the biochemistry of life.

Mode of Action

The Shiina reagent interacts with carboxylic acids through a process called intermolecular dehydration condensation . This interaction results in the formation of an anhydride structure, which is a more reactive form of the carboxylic acid .

Result of Action

The action of 2-Methyl-6-nitrobenzoic anhydride results in the formation of various organic compounds, including amides, lactones, esters, and peptides . These compounds have diverse applications in the field of organic chemistry and biochemistry.

Action Environment

The efficacy and stability of 2-Methyl-6-nitrobenzoic anhydride are influenced by environmental factors such as temperature and pH. The Shiina macrolactonization reaction, for instance, proceeds effectively at room temperature under basic or neutral conditions . The stability of the reagent and the products of its reactions may also be affected by factors such as light, humidity, and the presence of other chemicals.

Safety and Hazards

Direcciones Futuras

2-Methyl-6-nitrobenzoic anhydride is an important intermediate in organic synthesis. It can be used as an acylating agent to convert acids into the corresponding anhydrides . Due to its unique structure, it can also be used in the synthesis of dyes, pharmaceutical chemistry, and pesticide synthesis .

Análisis Bioquímico

Biochemical Properties

2-Methyl-6-nitrobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of medium- and large-sized lactones from hydroxycarboxylic acids via intramolecular ring closure. The compound interacts with carboxylic acids, promoting intermolecular dehydration condensation . Additionally, 2-Methyl-6-nitrobenzoic anhydride is employed as a coupling promoter in the synthesis of amides, lactones, esters, and peptides .

Cellular Effects

The effects of 2-Methyl-6-nitrobenzoic anhydride on various types of cells and cellular processes are not extensively documented. Its role in synthetic reactions suggests potential interactions with cellular components involved in esterification, amidation, and peptide coupling. These interactions may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Methyl-6-nitrobenzoic anhydride exerts its effects through intermolecular dehydration condensation of carboxylic acids. This process involves the formation of an anhydride intermediate, which then reacts with alcohols or amines to form esters or amides, respectively . The compound’s ability to promote these reactions under mild conditions makes it a valuable reagent in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Methyl-6-nitrobenzoic anhydride are crucial factors. The compound is stable under standard conditions but may degrade over time or under specific conditions. Long-term effects on cellular function have not been extensively studied, but its role in synthetic reactions suggests potential impacts on cellular processes involving esterification and amidation .

Dosage Effects in Animal Models

The effects of 2-Methyl-6-nitrobenzoic anhydride at different dosages in animal models have not been well-documented. As with any chemical reagent, varying dosages may result in threshold effects, toxicity, or adverse effects at high doses .

Metabolic Pathways

2-Methyl-6-nitrobenzoic anhydride is involved in metabolic pathways related to the synthesis of esters, amides, and lactones. It interacts with carboxylic acids and alcohols or amines, facilitating their conversion into esters or amides through intermolecular dehydration condensation . The compound’s role in these pathways may influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-Methyl-6-nitrobenzoic anhydride within cells and tissues are not well-characterized. Its interactions with carboxylic acids, alcohols, and amines suggest potential involvement in cellular transport mechanisms related to these biomolecules .

Subcellular Localization

The subcellular localization of 2-Methyl-6-nitrobenzoic anhydride has not been extensively studied. Its role in synthetic reactions implies potential localization in cellular compartments involved in esterification, amidation, and peptide coupling .

Propiedades

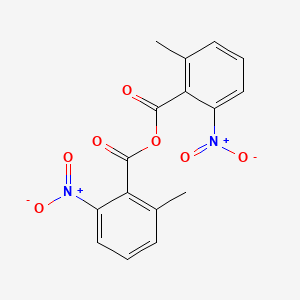

IUPAC Name |

(2-methyl-6-nitrobenzoyl) 2-methyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7/c1-9-5-3-7-11(17(21)22)13(9)15(19)25-16(20)14-10(2)6-4-8-12(14)18(23)24/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKPNMQQSPHKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(=O)C2=C(C=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440549 | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

434935-69-0 | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434935-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0434935690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrobenzoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-6-NITROBENZOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC8MK6FE8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)

![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)